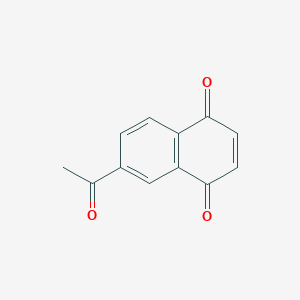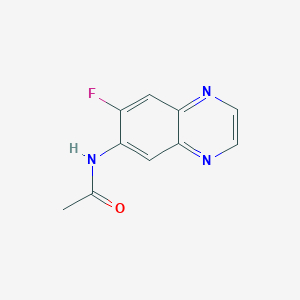
(4-Bromo-5-methylpyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C₇H₉BrN₂ It is a derivative of pyridine, featuring a bromine atom at the fourth position, a methyl group at the fifth position, and a methanamine group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanamine typically involves the bromination of 5-methylpyridin-2-yl)methanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-5-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4-amino-5-methylpyridin-2-yl)methanamine, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromo-5-methylpyridin-2-yl)methanamine is used as a building block for the synthesis of more complex organic molecules. Its bromine and amine functional groups make it versatile for various synthetic applications.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been explored for their potential antimicrobial and antifungal properties. It serves as a precursor for the development of novel therapeutic agents.
Industry
In the industry, this compound is utilized in the synthesis of advanced materials, such as polymers and catalysts. Its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry.
Mecanismo De Acción
The mechanism of action of (4-Bromo-5-methylpyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-4-methylpyridin-2-yl)methanamine
- (4-Bromo-6-methylpyridin-2-yl)methanamine
- (5-Methylpyridin-2-yl)methanamine
Uniqueness
(4-Bromo-5-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for targeted modifications and applications in various fields.
Propiedades
Número CAS |
1196156-91-8 |
|---|---|
Fórmula molecular |
C7H9BrN2 |
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
(4-bromo-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3 |
Clave InChI |
QDMBICCJQHLVDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N=C1)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)

![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)


![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
